Bienvenue dans la boutique en ligne BenchChem!

OXA-01

mTOR kinase assay Biochemical IC50 Enzymatic inhibition

Selecting the right mTOR inhibitor is critical. Unlike rapamycin, which paradoxically activates AKT through feedback, OXA-01 is an ATP-competitive dual inhibitor that completely blocks mTORC1 and mTORC2 signaling, thereby suppressing pAKT (Ser473). In GEO and Colo-205 colon xenograft models, OXA-01 achieves 100% tumor growth inhibition—significantly outperforming rapamycin. It also suppresses tumoral VEGF and vessel sprouting more effectively than rapamycin. For preclinical studies requiring complete mTOR pathway shutdown, chemotherapy combination strategies, vascular biology research compared to rapalogs, OXA-01 is the definitive tool.

Molecular Formula C21H20ClN5O2
Molecular Weight 409.874
CAS No. 936889-68-8
Cat. No. B609793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOXA-01
CAS936889-68-8
SynonymsOXA-01;  OXA01;  OXA 01.
Molecular FormulaC21H20ClN5O2
Molecular Weight409.874
Structural Identifiers
SMILESC1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O
InChIInChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29)
InChIKeyUXCAKZGNKOZXBM-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OXA-01 (CAS 936889-68-8): A Dual mTORC1/mTORC2 Kinase Inhibitor for Preclinical Oncology Research


OXA-01 (trans-4-[8-Amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexanecarboxylic acid) is a low molecular weight, orally bioavailable, ATP-competitive small molecule that functions as a selective dual inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1]. This compound is a close structural analog of the clinical candidate OSI-027 and is utilized exclusively in preclinical research to dissect mTOR signaling in cancer biology [2].

OXA-01 (936889-68-8): Why Rapamycin Analogs Are Inadequate Substitutes


The selection of a tool compound to study the PI3K/AKT/mTOR pathway is not interchangeable. Allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), only partially inhibit mTORC1 and paradoxically can activate AKT via loss of the S6K-IRS1 negative feedback loop, thereby promoting cell survival in certain contexts [1]. In stark contrast, OXA-01's ATP-competitive mechanism enables potent inhibition of both mTORC1 and mTORC2, effectively blocking the phosphorylation of key downstream effectors, including the mTORC2 substrate AKT (Ser473) [2]. This mechanistic divergence translates directly into quantifiable differences in cellular efficacy and in vivo tumor control, making OXA-01 essential for experiments requiring complete blockade of mTOR signaling.

OXA-01 Product Evidence: Quantitative Differentiation from mTOR and Chemotherapy Comparators


Biochemical Potency: OXA-01 IC50 Values for mTORC1 and mTORC2

In biochemical assays, OXA-01 exhibits high potency against mTOR kinase, with IC50 values of 29 nM for mTORC1 and 7 nM for mTORC2 [1]. This dual inhibition profile distinguishes it from rapamycin, which is an allosteric inhibitor that only partially inhibits mTORC1 and does not directly inhibit mTORC2 kinase activity.

mTOR kinase assay Biochemical IC50 Enzymatic inhibition

Cellular Target Engagement: Superior Inhibition of AKT Phosphorylation vs. Rapamycin

In a panel of ~50 cancer cell lines, treatment with OXA-01 resulted in universal inhibition of AKT phosphorylation at Ser473 (pAKT) [1]. In contrast, rapamycin induced or increased pAKT levels in approximately 60% of these cell lines, while only inhibiting pAKT in ~20% of lines after 24 hours of treatment [1]. OXA-01 also achieved complete inhibition of both S6 and 4E-BP1 phosphorylation, whereas rapamycin only partially inhibited 4E-BP1 [1].

Cell signaling Pharmacodynamics PI3K/AKT/mTOR pathway

In Vivo Efficacy: Superior Tumor Growth Inhibition (TGI) vs. Rapamycin

In mouse xenograft models of colorectal cancer, OXA-01 demonstrated superior antitumor efficacy compared to rapamycin [1]. In the GEO colon xenograft model, OXA-01 treatment achieved 100% tumor growth inhibition (TGI), while rapamycin achieved 75% TGI [1]. In the Colo-205 colon xenograft model, OXA-01 also achieved 100% TGI, compared to 53% TGI for rapamycin [1].

Tumor xenograft In vivo efficacy Colorectal cancer

Impact on VEGF Production and Tumor Angiogenesis vs. Rapamycin

OXA-01 treatment significantly reduced vascular endothelial growth factor (VEGF) production in tumors, an effect associated with decreased vessel sprouting [1]. In direct comparison, rapamycin exerted a notably weaker effect on tumoral VEGF production, resulting in less impact on tumor angiogenesis [1].

Angiogenesis VEGF Tumor microenvironment

OXA-01: Validated Research Applications in Preclinical Oncology


Elucidating the Role of mTORC2-Dependent AKT Activation in Cancer Cell Survival

Use OXA-01 to directly inhibit mTORC2 and block AKT phosphorylation (pAKT Ser473) across a wide panel of cancer cell lines. Unlike rapamycin, which frequently induces pAKT via feedback activation, OXA-01 universally suppresses it [1]. This provides a clean and reliable tool for dissecting the contribution of mTORC2 to AKT-driven survival and proliferation pathways.

Maximizing Tumor Growth Inhibition in Colorectal Cancer Xenograft Models

For in vivo efficacy studies, OXA-01 offers superior tumor growth inhibition (TGI) compared to rapamycin. In GEO and Colo-205 colon xenograft models, OXA-01 achieves 100% TGI, significantly outperforming rapamycin (75% and 53% TGI, respectively) [2]. This makes OXA-01 the compound of choice for robust preclinical evaluation in colorectal and potentially other solid tumor models.

Investigating Antiangiogenic Mechanisms in the Tumor Microenvironment

Employ OXA-01 to study the impact of dual mTORC1/2 inhibition on the tumor vasculature. OXA-01 significantly reduces tumoral VEGF production and vessel sprouting, effects that are more pronounced than those observed with rapamycin [3]. This application is particularly relevant for understanding the antiangiogenic component of mTOR-targeted therapies and for exploring combination strategies with VEGFR inhibitors.

Sensitizing Chemotherapy-Resistant Tumors by Preventing AKT-Mediated Survival Signaling

Utilize OXA-01 in combination with chemotherapeutic agents (e.g., cisplatinum, gemcitabine) to overcome resistance in models where AKT phosphorylation is a key survival mechanism. OXA-01 prevents chemotherapy-induced upregulation of pAKT and enhances apoptosis, a strategy that rapamycin fails to achieve and even antagonizes by further increasing pAKT levels [4].

Quote Request

Request a Quote for OXA-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.